4-t-Butyl-2-(methylamino)thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-N-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-8(2,3)6-5-11-7(9-4)10-6/h5H,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEALBPIDYISVSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400303 | |
| Record name | 4-tert-butyl-N-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82202-31-1 | |
| Record name | 4-tert-butyl-N-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Aminothiazole Derivatives
Classical Approaches to Thiazole (B1198619) Ring Formation
The foundational methods for constructing the thiazole ring have been refined over many years and remain central to the synthesis of many derivatives.
Hantzsch Thiazole Synthesis and its Adaptations
The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone for the formation of the thiazole ring. mdpi.com This reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide derivative. scholaris.ca For the synthesis of 2-aminothiazoles, thiourea (B124793) is the typical thioamide component. researchgate.net The versatility of this method allows for the preparation of a wide array of 2-aminothiazoles with different substituents at the 4-position by varying the α-haloketone starting material.
In the context of synthesizing N-substituted 2-aminothiazoles, such as 4-t-butyl-2-(methylamino)thiazole, adaptations to the classical Hantzsch synthesis are necessary. One common modification involves the use of an N-substituted thiourea. For instance, the reaction of 1-methylthiourea with an appropriate α-haloketone would be a direct route to a 2-(methylamino)thiazole derivative. vulcanchem.comnih.gov The synthesis of various N-substituted 2-aminothiazoles has been successfully achieved using this approach under either conventional heating or microwave irradiation. clockss.org
Furthermore, to circumvent the use of lachrymatory α-haloketones, in-situ halogenation of ketones has been developed. beilstein-journals.org This modified Hantzsch condensation has gained significant attention as it saves time and costs associated with preparing the α-halogenated starting materials. nih.gov
Condensation Reactions with Thioureas and α-Halo Carbonyls
The condensation of thioureas with α-halo carbonyl compounds is the essence of the Hantzsch synthesis. wikipedia.org Specifically, reacting thiourea with phenacyl bromides leads to 2-amino-4-substituted thiazoles. For the synthesis of this compound, the key starting materials would be a suitable α-haloketone bearing a t-butyl group and N-methylthiourea.
Advanced and Green Synthetic Strategies for Thiazoles
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. bepls.comnih.gov This has led to the exploration of microwave-assisted synthesis, multi-component reactions, and catalyst-free protocols for thiazole synthesis.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. clockss.orgresearchgate.net This technology has been successfully applied to the synthesis of 2-aminothiazole (B372263) derivatives. jusst.orgrjpbcs.com
For instance, a one-pot, solvent-free synthesis of 2-aminothiazole derivatives has been developed using microwave irradiation. sioc-journal.cn The reaction of thiourea, iodine, and a ketone under microwave conditions provides a rapid and efficient route to these compounds. sioc-journal.cn In a direct comparison, the microwave-assisted synthesis of N-substituted 2-aminothiazoles consistently resulted in better yields (40–94%) than the conventional heating method (42–83%). clockss.org Microwave irradiation has also been employed in the domino reaction of propargylamines and isothiocyanates to selectively synthesize 2-aminothiazoles at temperatures above 130 °C within minutes. thieme-connect.com
The benefits of microwave-assisted synthesis extend to the preparation of various thiazole-containing hybrids, demonstrating its versatility as a green chemistry approach. asianpubs.org The synthesis of thiadiazole derivatives has also been shown to be more efficient under microwave irradiation, with yields ranging from 85-90% compared to 75-80% with ultrasonic methods. nanobioletters.com
Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.netnih.gov This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. nih.gov
Several MCRs have been developed for the synthesis of substituted thiazoles. nih.govrsc.org One such example is a one-pot, three-component reaction for the synthesis of 2-aminothiazoles from α-nitro-epoxides, cyanamide, and sodium sulfide (B99878) at room temperature without any additives. tandfonline.com Another efficient MCR involves the reaction of phenylmethanamines, 2-phenylacetaldehyde derivatives, and elemental sulfur using a reusable nanocomposite catalyst to produce 2,4-substituted thiazoles in high yields. figshare.com
Iron(III) chloride has been utilized as a catalyst in a green, one-pot MCR for the synthesis of fused-ring 2-aminothiazole compounds. researchgate.nettandfonline.com Additionally, novel 1-thiazolyl-pyridazinedione derivatives have been prepared via a multicomponent synthesis under microwave irradiation using chitosan (B1678972) as a natural and eco-friendly basic catalyst. nih.gov
Catalyst-Free and Environmentally Benign Protocols
The development of catalyst-free and environmentally benign synthetic methods is a primary goal of green chemistry. bepls.comnih.gov Several such protocols have been reported for the synthesis of thiazole derivatives, often utilizing safer solvents like water or acetic acid, or proceeding under solvent-free conditions. nih.govorganic-chemistry.org
A notable example is the solvent-free Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea, which proceeds rapidly and without a catalyst to afford 2-aminothiazoles and 2-amino-1,3-selenazoles in good yields. organic-chemistry.orgthieme-connect.comresearchgate.netthieme-connect.comsscdt.org This method is praised for its simplicity, fast reaction times, and easy workup. organic-chemistry.org
Another catalyst-free approach involves the reaction of α-diazoketones and thiourea in PEG-400 at 100 °C to produce 2-aminothiazoles. bepls.com Furthermore, the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been achieved in high yields by refluxing dithiocarbamates and α-halocarbonyl compounds in water without a catalyst. bepls.com Acetic acid has also been identified as an effective and environmentally friendly solvent for the synthesis of fused-thiazole derivatives from epoxyketones and thiourea. nih.govrsc.org
Synthetic Routes to 4-Alkyl-2-(methylamino)thiazole Analogues
The construction of 4-alkyl-2-(methylamino)thiazole analogues involves a series of strategic chemical transformations. These routes are designed to efficiently introduce the desired alkyl and methylamino functionalities onto the thiazole core.
Strategies for Introducing Alkyl Substituents at Position 4 (e.g., t-Butyl, Methyl)
The introduction of alkyl groups, such as the bulky t-butyl group or a simple methyl group, at the C4 position of the thiazole ring is a critical step in the synthesis of this class of compounds. A common and effective method for this transformation is the Hantzsch thiazole synthesis. nih.gov This classical method involves the condensation of an α-haloketone with a thiourea derivative. scholaris.ca
For instance, to introduce a t-butyl group, a suitable α-haloketone bearing the t-butyl moiety is required. The reaction of this ketone with a thiourea, often in the presence of a base, leads to the formation of the 2-aminothiazole ring with the t-butyl group at position 4. Similarly, using an α-haloketone with a methyl group will result in a 4-methylthiazole (B1212942) derivative.
Some research has explored the synthesis of 4-alkyl-2-aminothiazole-5-carboxylates through the α-halogenation of β-keto esters with reagents like N-bromosuccinimide, followed by cyclization with thiourea. nih.gov This method provides a handle at the C5 position for further functionalization.
The following table summarizes some examples of reagents and conditions used for introducing alkyl substituents at position 4 of the thiazole ring.
| Alkyl Group | Starting Materials | Reagents and Conditions | Reference |
| t-Butyl | α-Halo-t-butyl ketone, Thiourea | Base, Solvent (e.g., Ethanol) | sciencescholar.us |
| Methyl | 1-Chloropropan-2-one, 1-Methylthiourea | Condensation reaction | acs.org |
| Methyl | Ethyl 2-chloroacetoacetate, 1-Methylthiourea | Pyridine, MeOH, Room Temperature | acs.org |
Approaches for Incorporating the Methylamino Group at Position 2
The incorporation of a methylamino group at the C2 position of the thiazole ring is another crucial synthetic step. This is typically achieved by using a substituted thiourea, specifically N-methylthiourea, in the Hantzsch thiazole synthesis. nih.gov The reaction of an α-haloketone with N-methylthiourea directly yields the 2-(methylamino)thiazole derivative. acs.orgnih.gov
In some synthetic schemes, a primary amino group is first introduced at the C2 position using unsubstituted thiourea. This 2-aminothiazole can then be subsequently methylated. However, direct introduction of the methylamino group using N-methylthiourea is often more efficient.
The following table outlines common approaches for incorporating the methylamino group at position 2.
| Method | Starting Materials | Reagents and Conditions | Reference |
| Direct Synthesis | α-Haloketone, N-Methylthiourea | Condensation reaction | acs.orgnih.gov |
| Direct Synthesis | Ethyl 2-chloro-3-oxobutanoate, 1-Methylthiourea | Pyridine | acs.org |
It has been noted that in some cases, the 2-methylamino group can interfere with subsequent reactions. acs.org In such instances, it may be necessary to protect this group, for example, as a tert-butoxycarbonate (Boc) derivative, to allow for further transformations on the thiazole ring. acs.org
Derivatization at Position 5 of the Thiazole Ring
Once the 4-alkyl-2-(methylamino)thiazole core is assembled, further modifications can be made at the C5 position to generate a library of analogues. The reactivity of the C5 position allows for the introduction of a variety of substituents.
One common strategy involves the bromination of the C5 position using reagents like N-bromosuccinimide (NBS). tandfonline.com The resulting 5-bromo-thiazole derivative is a versatile intermediate that can undergo various cross-coupling reactions, such as Suzuki coupling with aryl boronic acids, to introduce aryl groups at this position. tandfonline.com
Another approach is the acylation of the C5 position. For example, the reaction of a 4-methyl-2-(methylamino)thiazole with an acylating agent can lead to the formation of a 5-acylthiazole derivative. nih.gov This ketone can then be further functionalized. For example, bromination of the acetyl group can generate an α-bromoketone, which can then react with various nucleophiles. nih.gov
Furthermore, the introduction of a carboxylate group at the C5 position, as mentioned earlier, provides a handle for amide bond formation or other transformations. nih.govnih.gov For instance, ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines. nih.gov
The table below provides examples of derivatization reactions at the C5 position.
| Derivatization Reaction | Starting Material | Reagents and Conditions | Product | Reference |
| Bromination | 2-Methylamino-4-(3,4,5-trimethylphenyl)-thiazole | NBS, Chloroform, Room Temperature | 5-Bromo-2-methylamino-4-(3,4,5-trimethylphenyl)-thiazole | tandfonline.com |
| Acylation | 4-Methyl-2-(methylamino)thiazole | Acylating agent | 5-Acyl-4-methyl-2-(methylamino)thiazole | nih.gov |
| Suzuki Coupling | 5-Bromo-thiazole derivative | Aryl boronic acid, Palladium catalyst | 5-Aryl-thiazole derivative | tandfonline.com |
| Amide Coupling | Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate | 1. NaOH, MeOH/water; 2. Amine, HOBt/EDC, DIPEA, DMF | N-Substituted-4-methyl-2-(methylamino)thiazole-5-carboxamide | nih.gov |
Structure Activity Relationship Sar Studies of 2 Aminothiazole Derivatives
General Principles of SAR for Thiazole (B1198619) Scaffolds
The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. nih.gov Its aromatic nature and ability to participate in hydrogen bonding, hydrophobic, and π-π stacking interactions make it an effective pharmacophore for interacting with biological targets. wikipedia.org The electron distribution within the thiazole ring can be modulated by substituents, which in turn influences the molecule's binding affinity and pharmacokinetic properties. science.gov
Key principles of SAR for the thiazole scaffold include:
Bioisosterism: The thiazole ring can act as a bioisostere for other aromatic or heterocyclic rings, helping to improve properties like potency and metabolic stability. acs.org
Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many enzymes and receptors. nih.gov
Substituent Placement: The biological activity is highly sensitive to the placement of substituents at the C-2, C-4, and C-5 positions. Each position offers a vector for modification to explore different regions of a target's binding pocket. mdpi.comnih.gov
Impact of Substituents on Biological Potency of 2-Aminothiazoles
The biological activity of 2-aminothiazole (B372263) derivatives can be finely tuned by introducing various substituents at different positions on the heterocyclic core.
The amino group at the C-2 position is a common site for modification and has been shown to be highly tolerant of a wide range of substituents. nih.govnih.gov This flexibility allows for significant optimization of a compound's potency and selectivity.
Research has shown that introducing acyl groups at the N-2 position can dramatically enhance biological activity. For instance, in a series of antitubercular agents, converting the primary amine to a substituted benzoyl amide resulted in a more than 128-fold improvement in activity. nih.govnih.gov The potency of N-acyl derivatives often increases with the length of the alkyl chain, although this effect can plateau. For example, antitubercular activity increased from a 3-carbon to a 6-carbon n-alkanoyl chain, with no further improvement seen with longer chains. nih.gov In other cases, the introduction of a chlorine atom or a dialkyl group on the 2-amino group led to a significant decrease in cytotoxic activity. nih.gov
| Compound | N-2 Substituent (R) | Activity (MIC in µM) |
|---|---|---|
| Parent Amine | -H | >100 |
| Compound 21 | Propanoyl | 12.5-25 |
| Compound 24 | Hexanoyl | 3.1-6.3 |
| Compound 55 | 3-Chlorobenzoyl | 0.024 |
The C-4 position of the thiazole ring is often critical for anchoring the molecule into the target's binding site, and modifications at this position can have a profound impact on activity. In some classes of compounds, the requirements for the C-4 substituent are very strict. For example, potent antitubercular activity in one series of 2-aminothiazoles was found to be highly dependent on the presence of a 2-pyridyl moiety at this position; modifications to this group were not tolerated. nih.govnih.gov
In contrast, for some anticancer agents, the introduction of a methyl group at the C-4 position was found to decrease potency. nih.gov The effect of a substituent at C-4 can be context-dependent; in certain series, a phenyl group at this position had a similar effect on potency as a methyl group. nih.gov For some antimicrobial compounds, structure-activity relationship analysis revealed that the presence of electron-donating groups (like OMe) or electron-withdrawing groups (like NO₂) on a benzene (B151609) ring attached to the C-4 position was beneficial for activity. nih.gov
| Compound Series | C-4 Substituent | Effect on Potency | Reference |
|---|---|---|---|
| Antitubercular 2-Aminothiazoles | 2-Pyridyl | Essential for high activity | nih.govnih.gov |
| Antitubercular 2-Aminothiazoles | Non-2-Pyridyl | Loss of activity | researchgate.net |
| Anticancer 2-Aminothiazoles | Methyl | Decreased potency | nih.gov |
| Antifungal 2,4-disubstituted thiazoles | p-NO₂-Phenyl | Beneficial for activity | nih.gov |
In the development of kinase inhibitors, the introduction of a carboxamide group at the C-5 position was found to be a key feature for potent activity against the Src-family kinase p56Lck. researchgate.net For certain anticancer compounds, replacing a methyl group at C-5 with a bromine atom resulted in compounds with IC₅₀ values in the low micromolar range. nih.gov This highlights that both the size and electronic nature of the substituent at C-5 are important determinants of biological potency. In some cases, the incorporation of an arylazo moiety at the C-5 position has been explored to generate novel bioactive compounds. nih.gov
| Compound Series | C-5 Substituent | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Anticancer 2-Aminothiazoles | Methyl | > 10 µM | nih.gov |
| Anticancer 2-Aminothiazoles | Bromo | 6.61 - 9.34 µM | nih.gov |
| Lck Kinase Inhibitors | Cyclopropylamide | Sub-micromolar | researchgate.net |
SAR Specific to 4-Alkyl-2-(methylamino)thiazole Scaffolds
The 4-alkyl-2-(methylamino)thiazole scaffold represents a specific chemotype where the interplay between the substituents at the N-2 and C-4 positions is of particular interest. The methyl group on the 2-amino function provides a simple, small lipophilic substituent that can influence binding and solubility. The alkyl group at C-4 can then be varied to probe steric and electronic requirements within a receptor's binding pocket. For example, compounds such as 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (B1602948) have been synthesized as building blocks for more complex bioactive molecules. mdpi.com Similarly, research into new antiproliferative agents has utilized a 2-(methylamino)thiazole core, demonstrating the utility of this specific scaffold. researchgate.net
Direct SAR studies comparing a 4-t-butyl group to a 4-methyl group on the 2-(methylamino)thiazole scaffold are not extensively detailed in the available literature. However, inferences can be drawn from general principles and related studies.
Steric Effects: The tert-butyl group is significantly larger and more sterically hindering than a methyl group. In medicinal chemistry, such a bulky group can serve several purposes. It can act as a "conformational lock," restricting the rotation of the thiazole ring and presenting a specific orientation for optimal binding to a biological target. Conversely, if the binding pocket is sterically constrained, the presence of a t-butyl group could prevent binding and abolish activity. In some compound series, bulky, nonpolar substituents have been shown to correlate with better activity. nih.gov
Electronic Effects: The t-butyl group is an electron-donating group through induction. This effect can increase the electron density of the thiazole ring compared to a methyl group. science.gov This alteration in electron distribution could influence the pKa of the 2-amino group and the strength of hydrogen bonds formed by the thiazole nitrogen, thereby modulating binding affinity. While often subtle, these electronic effects can contribute to differences in potency. For instance, the insertion of tert-butyl groups on a different heterocyclic system was shown to raise the LUMO level, demonstrating a clear electronic impact.
Contributions of the 2-Methylamino Group to Biological Activity
Research into the SAR of 2-aminothiazole derivatives has shown that N-alkylation can have varied effects depending on the specific biological target. In some instances, the presence of a methyl group at the 2-amino position is beneficial for activity. For example, N-methylated thiazolylamino acids have demonstrated potent antihelmintic activity.
However, in other contexts, the 2-methylamino group may lead to a decrease in potency compared to the unsubstituted 2-amino group or derivatives with other substituents. A notable example is found in the pursuit of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. A study comparing a series of 2-(methylamino)thiazol-4(5H)-one derivatives with their corresponding 2-(allylamino) analogs revealed that the methyl derivatives were weaker inhibitors of the enzyme. nih.gov This suggests that for this particular target, the small, electron-donating methyl group is less favorable than the larger, unsaturated allyl group.
The following table summarizes the inhibitory activity of some 2-substituted-aminothiazol-4(5H)-one derivatives against 11β-HSD1, illustrating the impact of the substituent at the 2-amino position.
| Compound | R Group at 2-Amino Position | % Inhibition of 11β-HSD1 at 10 µM | Reference |
| 1 | Methyl | Low | nih.gov |
| 2 | Allyl | Higher than methyl derivative | nih.gov |
| 3 | Isopropyl | Low | nih.gov |
| 4 | tert-Butyl | One of nine exceeded 80% | nih.gov |
| 5 | Adamantyl | One of nine exceeded 80% | nih.gov |
| 6 | Cyclohexyl | Seven of nine exceeded 80% | nih.gov |
Furthermore, studies on other biological targets have also highlighted the nuanced role of the 2-methylamino group. For instance, in a series of compounds designed as antimicrobial agents, the introduction of various substituents on the 2-amino group was explored. While extensive data on the direct comparison between 2-amino and 2-methylamino is not always available, the general trend often indicates that larger, more complex substituents at this position can lead to enhanced activity. nih.gov
Rationalizing SAR Through Computational Approaches
Computational chemistry provides powerful tools to understand the underlying molecular interactions that govern the biological activity of 2-aminothiazole derivatives. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling help to rationalize the observed SAR and guide the design of more potent and selective compounds.
In the case of the aforementioned 11β-HSD1 inhibitors, molecular modeling was employed to investigate the significant difference in activity between the 2-methylamino and 2-allylamino derivatives. nih.gov The computational analysis revealed that the absence of the larger allyl group in the 2-methylamino derivatives could lead to a rotation of the entire ligand molecule within the enzyme's binding site. This altered orientation likely affects the key interactions necessary for potent inhibition, thus explaining the observed decrease in activity. nih.gov
Computational studies on other 2-aminothiazole derivatives have also shed light on the importance of the electronic and steric properties of the substituents. For instance, QSAR models have been developed for various biological activities, including antimicrobial and anticancer effects. These models often highlight the significance of descriptors related to the size, shape, and electronic nature of the substituents on the thiazole ring. nih.gov While not always specifically focused on the 2-methylamino group, these studies underscore the principle that even small modifications, such as the addition of a methyl group, can alter the electronic distribution and steric profile of the molecule, thereby impacting its interaction with a biological target.
Mechanistic Investigations of Biological Activities
Elucidation of Molecular Targets and Binding Modes
Research has identified several key molecular targets for derivatives of 4-t-Butyl-2-(methylamino)thiazole. The following sections detail the mechanisms of inhibition for cyclin-dependent kinases, kinesin motors, and bacterial topoisomerases.
Derivatives of 2-(methylamino)thiazole are prominent in the design of potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK9. nih.govacs.org CDK9 is a transcriptional kinase that, when complexed with its partner Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb). nih.govacs.orgbiorxiv.org This complex plays a crucial role in regulating gene expression by phosphorylating RNA Polymerase II, a process essential for the transcription of short-lived proteins that control cell growth and survival. nih.govnih.govnih.gov
The development of selective CDK9 inhibitors is a key strategy in cancer therapy, as many cancer cells exhibit a heightened dependence on the transcription of anti-apoptotic proteins for their survival. nih.govcardiff.ac.uk By inhibiting CDK9, these compounds can selectively induce programmed cell death in malignant cells. nih.govcardiff.ac.uk Structure-activity relationship (SAR) studies have shown that while the 2-amino group on the thiazole (B1198619) ring is important for activity against multiple CDKs, substitution with a methylamino group can have a minimal effect on CDK9 potency while reducing activity against other CDKs like CDK2, thus contributing to selectivity. nih.gov
| Compound Derivative | Target | Activity (Ki) | Selectivity |
| 12u (a 2-anilino-4-(thiazol-5-yl)pyrimidine) | CDK9 | 1 nM | >80-fold vs CDK2 |
| 12u (a 2-anilino-4-(thiazol-5-yl)pyrimidine) | CDK2 | >80 nM | N/A |
| Ia (a 2-anilino-4-(thiazol-5-yl)pyrimidine) | CDK9 | 1 nM | Pan-CDK inhibitor |
| Ia (a 2-anilino-4-(thiazol-5-yl)pyrimidine) | CDK2 | 1 nM | Pan-CDK inhibitor |
Data sourced from studies on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives which incorporate a substituted thiazole moiety. acs.org
The primary mechanism by which these thiazole-based compounds exert their anti-cancer effects is through the direct inhibition of the P-TEFb kinase activity. nih.govacs.org P-TEFb is a critical regulator of transcription elongation in eukaryotic cells. acs.orgnih.gov It functions by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II) and negative regulatory factors, which allows the polymerase to transition from a paused state to productive elongation. nih.gov Inhibition of the CDK9 component of P-TEFb stalls this process, effectively shutting down the transcription of key genes. nih.govacs.org This targeted inhibition of the P-TEFb pathway has been validated as a therapeutic strategy for diseases characterized by deregulation of transcription, including various cancers. nih.govacs.org
A direct consequence of P-TEFb inhibition is the rapid depletion of proteins with short mRNA half-lives. nih.govcardiff.ac.uk Among the most critical of these are anti-apoptotic proteins, such as Myeloid cell leukemia 1 (Mcl-1). nih.govacs.orgnih.gov Mcl-1 is a key survival protein that prevents the initiation of apoptosis. Cancer cells are often highly dependent on the continuous high-level expression of Mcl-1 to evade cell death signals. nih.govcardiff.ac.uk By inhibiting CDK9, thiazole-based compounds prevent the transcription of the MCL1 gene, leading to a swift reduction in Mcl-1 protein levels. nih.govnih.govacs.org This loss of a critical survival signal is sufficient to trigger the apoptotic cascade in cancer cells, including those from chronic lymphocytic leukemia (CLL). nih.govcardiff.ac.uk
The potency and selectivity of these inhibitors are determined by their specific interactions within the ATP-binding pocket of the target kinase. nih.govnih.gov Crystal structures of thiazole-pyrimidine inhibitors bound to CDK9 and CDK2 have provided detailed insights into their binding modes. nih.govnih.govacs.org The inhibitor core, comprising the thiazole and pyrimidine (B1678525) rings, establishes key hydrogen bonds with the kinase hinge region. nih.govacs.org The thiazole ring itself settles into a position within the ATP-binding site, where the C2-methylamino group can form hydrogen bonds with specific residues, such as Asp167 in CDK9. acs.org Furthermore, the substituent on the thiazole ring can create hydrophobic interactions with the "gatekeeper" residue—Phe103 in CDK9—a feature that can be exploited to enhance inhibitor selectivity. nih.govcardiff.ac.uk The larger and more adaptable nature of the CDK9 ATP-binding site compared to other CDKs allows for the accommodation of bulkier substituents, which is a key strategy for designing highly selective CDK9 inhibitors. nih.govacs.org
The 2-(methylamino)thiazole scaffold has also been identified as a core component in the development of inhibitors for the mitotic kinesin HSET (also known as KIFC1). nih.govacs.org HSET is a motor protein that is not essential for normal cell division but becomes critical for the survival of many cancer cells. nih.govnih.gov These cancer cells often have an abnormal number of centrosomes, and HSET plays a crucial role in clustering these extra centrosomes to enable a pseudo-bipolar cell division, thus avoiding cell death. nih.govnih.gov
Targeting HSET therefore offers a strategy to selectively kill cancer cells while sparing normal cells. High-throughput screening identified a 2-(3-benzamidopropanamido)thiazole-5-carboxylate as a micromolar inhibitor of HSET. nih.govacs.org Subsequent optimization, using building blocks like ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate, led to compounds with nanomolar potency. nih.govacs.org These inhibitors act in an ATP-competitive manner, and their application has been shown to induce a multipolar phenotype in centrosome-amplified cancer cells, consistent with HSET inhibition. nih.govacs.org
| Compound Example | HSET IC50 (µM) | Selectivity vs. Eg5 | Mode of Action |
| HTS Hit (Compound 2) | ~13 | High | ATP-competitive |
| Optimized Analog (Compound 18) | 0.047 | High | ATP-competitive |
Data sourced from a study on 2-(3-benzamidopropanamido)thiazole-5-carboxylate inhibitors of HSET. acs.org
In the realm of antibacterial agents, thiazole-based structures are being investigated as dual inhibitors of the bacterial type II topoisomerases, DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE). nih.govnih.gov These enzymes are essential for bacterial DNA replication, recombination, and repair, making them validated targets for antibiotics. nih.gov They manage DNA topology through an ATP-dependent mechanism. nih.gov
Benzothiazole (B30560) derivatives have been developed that show potent, low-nanomolar inhibition of DNA gyrase and balanced, potent inhibition of topoisomerase IV from various bacterial species, including problematic Gram-negative pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.govacs.orgresearchgate.net These inhibitors bind to the ATP-binding site of the GyrB and ParE subunits, which is distinct from the binding site of quinolone antibiotics, allowing them to overcome existing resistance mechanisms. nih.govbiorxiv.org The development of these dual inhibitors is a promising strategy to combat the rise of multidrug-resistant bacteria. nih.govacs.org
| Compound | Target Enzyme (Source) | IC50 (nM) |
| Compound 7a | S. aureus DNA Gyrase | 1.2 |
| Compound 7a | S. aureus Topo IV | 8.0 |
| Compound 7a | E. coli DNA Gyrase | <32 |
Data sourced from studies on heteroaryl isothiazolone (B3347624) and benzothiazole inhibitors. acs.org
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govtandfonline.com Thiazole-containing compounds have emerged as a significant class of AChE inhibitors. nih.gov
While direct studies on this compound's AChE inhibitory activity are not extensively detailed in the provided results, the broader class of thiazole derivatives has shown significant promise. For instance, novel 2-benzylideneindan-1-one (B1199582) analogs with a tertiary amino moiety have been investigated as dual inhibitors of AChE and monoamine oxidase B (MAO-B). mdpi.com Specifically, the E-isomer of an N-benzyl(ethyl)amino analog demonstrated potent AChE inhibition with an IC50 value of 39 nM. mdpi.com Photoisomerization to the Z isomer led to a roughly 30% decrease in this inhibitory activity. mdpi.com This highlights the stereochemical sensitivity of the interaction between thiazole-based compounds and AChE.
Carbonic Anhydrase (CA-III) Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation and CO2 transport. nih.govmdpi.com The inhibition of specific CA isoforms is a target for various therapeutic interventions. nih.gov
Research has specifically investigated the inhibitory potential of thiazole derivatives against Carbonic Anhydrase III (CA-III). A study on 2,4,5-trisubstitutedthiazoles revealed that a compound with a free amino group at the 2-position, a carboxylic acid at the 4-position, and a phenyl ring at the 5-position was the most potent CA-III inhibitor, with a Ki of 0.5 μM. nih.gov The presence of the carboxylic acid group was found to be critical for this inhibitory activity. nih.gov Another study highlighted that for a series of benzenesulfonamide (B165840) derivatives bearing a thiazole moiety, the introduction of a chlorine atom into the phenyl ring at the C-3 position of the benzenesulfonamide was explored to understand its effect on binding affinity towards carbonic anhydrases. mdpi.com
Understanding Selectivity Profiles in Target Engagement
The selectivity of a compound for its intended biological target over other related targets is a crucial factor in drug development, as it can significantly impact both efficacy and safety. For this compound and its analogs, understanding their selectivity profiles is key to elucidating their therapeutic potential.
In the context of cyclin-dependent kinase (CDK) inhibition, a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been studied for their potency and selectivity against CDK9 versus CDK2. acs.org One of the most selective compounds from this series demonstrated an IC50 of 7 nM for CDK9 and showed over 80-fold selectivity against CDK2. acs.org Structural studies revealed that the methylamino group on the thiazole ring forms a hydrogen bond with Asp167 in CDK9. acs.org In CDK2, the thiazole moiety can adopt two conformations, one of which is stabilized by an interaction with Asp145. acs.org
Furthermore, investigations into inhibitors of the kinesin HSET (KIFC1) have explored derivatives of 2-(3-benzamidopropanamido)thiazole-5-carboxylate. acs.org Modifications to the thiazole substituents and the linker between the amide groups were found to significantly affect HSET activity. acs.org For example, removing the methyl group or the ethyl ester on the thiazole led to a 65-fold and 3000-fold reduction in potency, respectively. acs.org
In Silico Approaches to Mechanism of Action Prediction (e.g., Molecular Docking)
In silico methods, particularly molecular docking, are powerful tools for predicting and understanding the binding interactions between a ligand and its target protein at a molecular level. nih.govresearchgate.net These computational approaches have been instrumental in rationalizing the observed biological activities of thiazole derivatives and guiding the design of new, more potent compounds. nih.govmdpi.com
Molecular docking studies have been employed to investigate the binding modes of various thiazole-containing compounds. For instance, in the development of anticancer agents, docking analyses have helped to identify potential inhibitors. nih.gov Similarly, for novel 1,3-thiazole derived 1,2,3-triazoles, molecular docking was used to illustrate the binding interactions with the GABAA receptor, supporting their potential as anti-anxiety agents. researchgate.net
In the context of carbonic anhydrase inhibition, molecular docking has been used to validate experimental results and reveal key binding interactions of potent compounds within the active site of the enzyme. nih.gov For 2-aminothiazole (B372263) derivatives targeting Hec1/Nek2 for cancer treatment, molecular docking, along with MD simulations and MM-GBSA analyses, has helped to understand the crucial interactions necessary for developing new lead molecules. nih.gov
Therapeutic Applications and Pharmacological Profiles of 2 Aminothiazole Derivatives
Antimicrobial Agents
Derivatives of 2-aminothiazole (B372263) have demonstrated significant promise as antimicrobial agents, with research highlighting their activity against a spectrum of pathogens, including bacteria, fungi, and mycobacteria.
Antibacterial Activity: Against Gram-Positive and Gram-Negative Organisms
The antibacterial potential of 2-aminothiazole derivatives has been investigated against both Gram-positive and Gram-negative bacteria. A novel series of tert-butylphenylthiazoles was synthesized and evaluated for their antimicrobial properties. nih.gov Certain compounds within this series, featuring a 1,2-diaminocyclohexane side chain, exhibited notable activity against the highly infectious methicillin-resistant Staphylococcus aureus (MRSA) USA300 strain, with a minimum inhibitory concentration (MIC) of 4 μg/mL. nih.gov One of these derivatives also showed potent activity against Clostridium difficile, another significant Gram-positive pathogen, with an MIC of 4 μg/mL. nih.gov
The following table summarizes the antibacterial activity of representative tert-butylphenylthiazole derivatives against selected bacterial strains.
| Compound Structure | Bacterial Strain | MIC (μg/mL) |
| tert-butylphenylthiazole with 1,2-diaminocyclohexane side chain | MRSA USA300 | 4 |
| tert-butylphenylthiazole with 1,2-diaminocyclohexane side chain | Clostridium difficile | 4 |
Antifungal and Antiprotozoal Efficacy
The therapeutic utility of 2-aminothiazole derivatives extends to fungal and protozoal infections. Thiazole-containing compounds have been recognized for their diverse pharmacological activities, including antifungal and antiprotozoal effects. nih.gov A series of novel tert-butylphenylthiazoles demonstrated antifungal activity against a fluconazole-resistant strain of Candida albicans, with MIC values ranging from 4 to 16 μg/mL. nih.gov The structural features of these molecules play a crucial role in their efficacy against various fungal pathogens.
While specific studies on the antiprotozoal activity of 4-t-Butyl-2-(methylamino)thiazole are not extensively detailed in the provided context, the broader class of thiazole (B1198619) derivatives has been reviewed for such applications, indicating a potential avenue for further research. nih.govnih.gov
Antitubercular Potential
The 2-aminothiazole scaffold has been identified as a promising starting point for the development of new antitubercular agents. nih.gov Structure-activity relationship (SAR) studies on a series of 2-aminothiazoles revealed that while the central thiazole moiety and a 2-pyridyl group at the C-4 position were important for activity, the N-2 position of the aminothiazole was amenable to a variety of substitutions. nih.gov This flexibility allows for the introduction of different groups to optimize antitubercular potency.
Research has shown that 2-aminothiazole analogs can achieve sub-micromolar minimum inhibitory concentrations against Mycobacterium tuberculosis. nih.gov One of the most potent analogues identified from a series of benzoyl derivatives was N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, which exhibited an MIC of 0.024 μM. nih.gov Furthermore, a representative aminothiazole compound was found to be bactericidal, leading to the complete sterilization of M. tuberculosis cultures within seven days at a concentration of 0.625 μM. nih.gov
Strategies to Combat Antimicrobial Resistance
The emergence of antimicrobial resistance (AMR) is a significant global health challenge. nih.gov Thiazole derivatives are being explored for their potential to overcome resistance mechanisms. A study on novel phenylthiazoles with a tert-butyl moiety highlighted their activity against multidrug-resistant pathogens like MRSA. nih.gov One of the key mechanisms of resistance in MRSA is the expression of the mecA gene, which encodes for a modified penicillin-binding protein. nih.gov
In addition to direct antimicrobial activity, certain thiazole compounds have demonstrated the ability to re-sensitize resistant bacteria to existing antibiotics. For instance, some thiazole derivatives have been shown to restore the susceptibility of methicillin-resistant Staphylococcus pseudintermedius (MRSP) to oxacillin, suggesting a potential role in combination therapies to extend the utility of β-lactam antibiotics. plos.org
Anticancer Research
The 2-aminothiazole core is a key component of several clinically approved anticancer drugs and is a focal point of ongoing cancer research. nih.gov
Future Directions and Research Opportunities
Design and Synthesis of Novel 4-t-Butyl-2-(methylamino)thiazole Analogues with Enhanced Potency and Selectivity
The development of new analogues of this compound is a primary focus for enhancing therapeutic potential. Researchers are exploring the synthesis of derivatives with modified substituents on the thiazole (B1198619) ring to improve potency and selectivity for specific biological targets. For instance, the introduction of various aryl groups at the 4- and 5-positions of the thiazole ring has been shown to influence anticancer activity. nih.gov
One strategy involves the synthesis of 2-(substituted amino)-4-phenyl-1,3-thiazole analogues. A series of these compounds demonstrated broad-spectrum antitumor activity, with some showing significantly higher potency than the standard drug 5-fluorouracil. nih.gov Another approach focuses on creating hybrid molecules. For example, novel thiazole-based chalcones synthesized from 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (B1602948) have exhibited promising antimicrobial properties. mdpi.com
The modification of the methylamino group at the 2-position also presents opportunities for creating more potent compounds. For example, replacing the methylamino group with other functional moieties could lead to derivatives with improved pharmacokinetic properties. The synthesis of 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates has been achieved through α-halogenation of β-keto esters followed by cyclization with thiourea (B124793), offering a versatile route to a variety of analogues. mdpi.com
Advanced Computational Modeling for Lead Optimization and De Novo Design
Computational tools are becoming indispensable in the rational design of new drug candidates. Molecular docking and other computational approaches are being used to predict the binding affinities and modes of interaction of this compound analogues with their biological targets. nih.gov This allows for the de novo design of novel structures with potentially enhanced activity and selectivity. nih.gov
Structure-activity relationship (SAR) studies, guided by computational models, help in identifying the key structural features responsible for the biological activity of these compounds. acs.org For example, computational analysis can reveal how different substituents on the thiazole ring affect the compound's ability to inhibit specific enzymes or interact with receptors. nih.gov This information is crucial for optimizing lead compounds and designing new molecules with improved therapeutic profiles.
Exploration of Polypharmacology and Multi-Target Directed Ligands for Complex Diseases
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.govnih.gov The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is a promising strategy for treating such diseases. nih.gov Thiazole-based compounds are well-suited for the development of multi-target-directed ligands (MTDLs). nih.gov
For instance, in the context of Alzheimer's disease, MTDLs are being designed to simultaneously target acetylcholinesterase, amyloid-β aggregation, and oxidative stress. nih.govnih.govrsc.org The versatile thiazole scaffold can be functionalized to incorporate different pharmacophores, each targeting a specific pathological factor. rsc.org This approach aims to achieve a synergistic therapeutic effect that is more effective than targeting a single pathway.
The development of pan-RAF inhibitors with minimal paradoxical activation is another area where the MTDL approach is being applied. acs.org By designing compounds that can inhibit multiple RAF kinase isoforms, researchers aim to overcome the resistance mechanisms that limit the efficacy of single-target inhibitors. acs.org
Integration of Green Chemistry Principles in the Development of New Thiazole-Based Therapeutics
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. bepls.com The synthesis of thiazole derivatives is no exception, with a growing emphasis on developing environmentally benign synthetic methods. bepls.commdpi.com
Traditional methods for synthesizing thiazoles often involve harsh reaction conditions and the use of hazardous solvents. mdpi.com Green chemistry approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave and ultrasound irradiation. bepls.commdpi.comscilit.com For example, one-pot, multi-component reactions are being developed to synthesize thiazole derivatives with high atom economy and reduced waste generation. bepls.com
Q & A
Q. What are the established synthetic routes for 4-t-Butyl-2-(methylamino)thiazole, and how do reaction conditions influence yield and purity?
The synthesis of thiazole derivatives typically involves cyclization reactions using precursors like thioureas or thioamides with α-halo carbonyl compounds. For example, refluxing pyrazoline-1-carbothioamides with phenacyl bromides in ethanol yields thiazole hybrids with yields ranging from 61% to 85% . Optimizing solvent choice (e.g., ethanol for solubility and stability) and reaction time is critical to minimize side products. Characterization via melting point analysis, NMR, and elemental analysis ensures purity and structural confirmation .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
Key techniques include:
- 1H/13C-NMR : To confirm substituent positions and amine/thiazole ring interactions. For example, thiazole derivatives in were validated using DEPT NMR for carbon assignments .
- HPLC-MS : For purity assessment and molecular ion detection, as highlighted in impurity profiling of related thiazole compounds .
- Elemental Analysis : To verify stoichiometric ratios of C, H, N, and S, as demonstrated in pyrazoline-thiazole hybrids .
Q. What biological activities are commonly associated with thiazole derivatives like this compound?
Thiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine (structurally analogous) showed potential anticancer activity in preliminary assays . Mechanistic studies often involve enzyme inhibition (e.g., thioredoxin reductase for anticancer effects) or microbial growth assays (e.g., MIC determinations against Candida spp.) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for targeted biological effects?
SAR analysis focuses on:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂, -CN) at the 4-position enhances electrophilic reactivity, potentially improving binding to cysteine residues in target enzymes .
- Amine Functionalization : Methylamino groups at the 2-position (as in the target compound) may influence solubility and membrane permeability, as seen in nizatidine analogs .
- Hybridization Strategies : Combining thiazole with triazole (e.g., ) or benzimidazole moieties () can amplify multi-target effects .
Q. What experimental challenges arise in elucidating the biosynthesis or metabolic pathways of thiazole-containing compounds?
In yeast and Bacillus subtilis, thiazole biosynthesis involves sulfur mobilization from cysteine and carbohydrate precursors like D-pentulose-5-phosphate . Key challenges include:
- Intermediate Detection : Labile intermediates (e.g., ADP adducts of thiazole-carboxylic acids) require rapid quenching and advanced HPLC-MS/MS techniques .
- Pathway Crosstalk : Distinguishing thiazole-specific sulfur transfer from overlapping pathways (e.g., 4-thiouridine synthesis) necessitates isotopic labeling (e.g., ³⁵S-cysteine tracers) .
Q. How can contradictory data on biological activity be resolved in thiazole derivative research?
Contradictions often stem from:
- Assay Variability : Standardize protocols (e.g., fixed incubation times, cell lines) to compare anticancer activity across studies .
- Physicochemical Factors : LogP and pKa differences (due to tert-butyl groups) may alter membrane permeability, affecting in vitro vs. in vivo outcomes .
- Off-Target Effects : Use proteomics or kinase profiling to identify unintended targets, as seen in multi-therapeutic thiazoles .
Q. What strategies are effective in designing thiazole derivatives with dual antimicrobial and anticancer activity?
Q. What advanced computational methods aid in predicting the physicochemical and pharmacokinetic properties of this compound?
- DFT Calculations : To map electron density and predict nucleophilic/electrophilic sites for reactivity .
- Molecular Dynamics (MD) : Simulate membrane permeation using logP and polar surface area data .
- Docking Studies : Prioritize targets (e.g., EGFR kinase) using AutoDock Vina, as applied in benzimidazole-thiazole hybrids .
Methodological Notes
- Synthesis Reproducibility : Document solvent purity and catalyst batch variations (e.g., used ethanol from Kanto Reagents) .
- Biological Assay Controls : Include reference standards like meloxicam (thiazole-containing NSAID) for anti-inflammatory comparisons .
- Data Validation : Cross-check spectral data with repositories (e.g., CAS RN cross-referencing in ) to avoid misannotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
